molecular formula C13H13N5 B12198992 Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine

Cat. No.: B12198992
M. Wt: 239.28 g/mol
InChI Key: IGHOYJOUGQNIAB-UHFFFAOYSA-N
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Description

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core . Subsequent reactions introduce the benzyl and amine groups under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5/c1-18-13-11(8-17-18)12(15-9-16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)

InChI Key

IGHOYJOUGQNIAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC=CC=C3

Origin of Product

United States

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